Cas no 39786-35-1 (ethyl 3-amino-1-benzofuran-2-carboxylate)
ethyl 3-amino-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-aminobenzofuran-2-carboxylate
- Ethyl 3-aminobenzo[b]furan-2-carboxylate
- Ethyl 3-amino-1-benzofuran-2-carboxylate
- ETHYL-3-AMINOBENZOFURAN-2-CARBOXYLATE
- 3-Aminobenzofuran-2-carboxylic Acid Ethyl Ester
- 3-Aminocoumarilic Acid Ethyl Ester
- Ethyl 3-Aminocoumarilate
- 2-Benzofurancarboxylic acid, 3-amino-, ethyl ester
- MLS000569389
- SMR000155002
- ethyl 3-azanyl-1-benzofuran-2-carboxylate
- 3-amino-2-benzofurancarboxylic acid ethyl ester
- Enamine_001390
- ETHYL3-AMINOBENZOFURAN-2-CARBOXYLATE
- Aminobenzofuransaureathylester
- Oprea1_566336
- 39786-35-1
- A824733
- PWOARNMOPCOJEV-UHFFFAOYSA-N
- MFCD00641330
- DTXSID70366286
- FT-0639579
- HMS1397P04
- ethyl 3-amino-2-benzo[b]furancarboxylate
- F2208-0002
- E0910
- SCHEMBL585270
- BS-4156
- cid_2063537
- Ethyl-3-amino-1-benzofuran-2-carboxylate
- Ethyl 3-aminobenzofuran-2-carboxylate, 97%
- Z56793949
- EN300-08085
- BDBM75472
- SR-01000029497
- CHEMBL1303116
- BB 0218516
- CS-0072391
- J-520850
- SR-01000029497-1
- HMS2340F06
- ethyl 3-amino -2-benzo[b]furancarboxylate
- AKOS000103782
- BBL004238
- DB-049482
- STK499874
- ethyl 3-amino-1-benzofuran-2-carboxylate
-
- MDL: MFCD00641330
- Inchi: 1S/C11H11NO3/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2,12H2,1H3
- InChI Key: PWOARNMOPCOJEV-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=C(C2C=CC=CC1=2)N
Computed Properties
- Exact Mass: 205.07400
- Monoisotopic Mass: 205.073893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.7
- Topological Polar Surface Area: 65.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.258
- Melting Point: 78.0 to 82.0 deg-C
- Boiling Point: 330.1±22.0 °C at 760 mmHg
- Flash Point: 153.4±22.3 °C
- Refractive Index: 1.616
- PSA: 65.46000
- LogP: 2.77290
- Solubility: Not determined
ethyl 3-amino-1-benzofuran-2-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R22
- Storage Condition:Ambient temperatures.
ethyl 3-amino-1-benzofuran-2-carboxylate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 3-amino-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153097-25g |
Ethyl 3-amino-1-benzofuran-2-carboxylate |
39786-35-1 | 95% | 25g |
$319 | 2021-08-05 | |
| BAI LING WEI Technology Co., Ltd. | 101696-1G |
Ethyl 3-aminobenzofuran-2-carboxylate, 97% |
39786-35-1 | 97% | 1G |
¥ 323 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 101696-5G |
Ethyl 3-aminobenzofuran-2-carboxylate, 97% |
39786-35-1 | 97% | 5G |
¥ 1131 | 2022-04-26 | |
| TRC | E900160-10mg |
Ethyl 3-Aminobenzofuran-2-carboxylate |
39786-35-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E900160-50mg |
Ethyl 3-Aminobenzofuran-2-carboxylate |
39786-35-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E900160-100mg |
Ethyl 3-Aminobenzofuran-2-carboxylate |
39786-35-1 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM153097-1g |
Ethyl 3-amino-1-benzofuran-2-carboxylate |
39786-35-1 | 95%+ | 1g |
$*** | 2023-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BK132-1g |
ethyl 3-amino-1-benzofuran-2-carboxylate |
39786-35-1 | 98.0%(GC) | 1g |
¥455.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BK132-200mg |
ethyl 3-amino-1-benzofuran-2-carboxylate |
39786-35-1 | 98.0%(GC) | 200mg |
¥166.0 | 2022-05-30 | |
| abcr | AB206263-1 g |
Ethyl 3-aminobenzo[b]furan-2-carboxylate, 97%; . |
39786-35-1 | 97% | 1 g |
€60.60 | 2023-07-20 |
ethyl 3-amino-1-benzofuran-2-carboxylate Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on ethyl 3-amino-1-benzofuran-2-carboxylate
Comprehensive Overview of Ethyl 3-Amino-1-benzofuran-2-carboxylate (CAS No. 39786-35-1): Properties, Applications, and Industry Insights
Ethyl 3-amino-1-benzofuran-2-carboxylate (CAS 39786-35-1) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique benzofuran backbone and functional versatility. This heterocyclic derivative combines an ethyl ester group with an amino substitution, making it a valuable intermediate for synthesizing bioactive molecules. Its molecular structure (C11H11NO3) offers reactivity at multiple sites, enabling applications in drug discovery, material science, and specialty chemicals.
Recent studies highlight the compound's role in developing kinase inhibitors and antimicrobial agents, aligning with growing interest in targeted therapies and antibiotic resistance solutions. Researchers frequently search for "benzofuran derivatives in drug design" or "CAS 39786-35-1 synthesis methods," reflecting its relevance in modern medicinal chemistry. The ethyl carboxylate moiety enhances solubility, a critical factor for bioavailability optimization—a key concern in pharmaceutical formulation trends.
From a technical perspective, ethyl 3-amino-1-benzofuran-2-carboxylate exhibits a melting point range of 120-123°C and stability under inert conditions. Its spectral data (IR, NMR) show characteristic peaks at 3350 cm-1 (N-H stretch) and 1705 cm-1 (C=O), vital for quality control. Industry professionals often inquire about "scaling up benzofuran synthesis" or "green chemistry approaches" for such intermediates, driving innovation in sustainable production.
The compound's potential extends to fluorescent materials, with its conjugated system enabling applications in OLED technology—a hotspot in material science. Patent analyses reveal increasing use in electronic device coatings, correlating with searches for "organic semiconductors from heterocycles." Regulatory-compliant suppliers emphasize proper storage (2-8°C, desiccated) and handling protocols to maintain purity (>98% by HPLC), addressing frequent queries about "CAS 39786-35-1 stability."
Market analysts note rising demand for high-purity benzofuran derivatives, particularly in Asia-Pacific research hubs. The compound's structure-activity relationship (SAR) studies frequently appear in journals covering fragment-based drug discovery—another trending topic. As synthetic methodologies evolve (e.g., microwave-assisted reactions), ethyl 3-amino-1-benzofuran-2-carboxylate continues to serve as a benchmark for evaluating new heterocyclic coupling reactions.
Environmental considerations are shaping procurement strategies, with researchers seeking "biodegradable heterocycle alternatives." While not classified as hazardous, proper waste management aligns with green chemistry principles. The compound's LD50 data (oral, rat >2000 mg/kg) supports its safety profile for controlled laboratory use, though standard PPE remains essential—a detail often queried in chemical safety forums.
Future applications may leverage its hydrogen bonding capacity for supramolecular chemistry projects, an area gaining academic attention. Database mining shows synergistic interest in "multi-component reactions with benzofurans" and "CAS 39786-35-1 crystal structure," indicating diverse research directions. As analytical techniques advance (e.g., cryo-EM), the compound's molecular interactions may reveal new utility in biomolecular engineering.
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